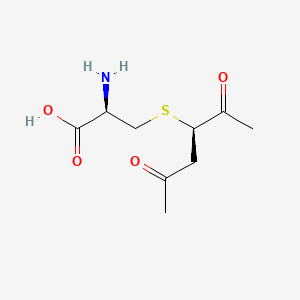
Sucistil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucistil is an active biochemical compound known for its role as an oxygen carrier, particularly in hemoglobin this compound (bovine) . It has a molecular formula of C9H15NO4S and a molecular weight of 233.28 g/mol . This compound is primarily used in scientific research and is not intended for human use .
准备方法
The preparation of Sucistil involves several synthetic routes and reaction conditions. While specific details on the synthesis of this compound are limited, general methods for synthesizing similar compounds often include:
Solid-phase synthesis: This method involves solid-phase reactions, which are simple and can produce large quantities of catalysts.
Liquid-phase synthesis: This method includes hydrothermal, sol-gel, and chemical vapor deposition techniques.
Gas-phase synthesis: This method involves reactions in the gas phase, which can be used to produce high-purity products.
化学反应分析
Sucistil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
科学研究应用
Sucistil has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in various chemical studies to understand its reactivity and properties.
Biology: In biological research, this compound is used to study oxygen transport and its effects on cellular processes.
Medicine: this compound’s role as an oxygen carrier makes it a valuable tool in medical research, particularly in studies related to hemoglobin and oxygen transport.
作用机制
The mechanism of action of Sucistil involves its ability to bind and transport oxygen. This is primarily due to its interaction with hemoglobin, where it acts as an oxygen carrier. The molecular targets and pathways involved in this process include the binding of oxygen to the iron center in hemoglobin, facilitating oxygen transport and release .
相似化合物的比较
Sucistil can be compared to other similar compounds, such as:
Organosilicon compounds: These compounds contain carbon-silicon bonds and are used in various applications, including adhesives, coatings, and pharmaceuticals.
Heterocyclic compounds: These compounds have ring structures with heteroatoms and are widely used in medicinal chemistry for their diverse biological activities.
This compound’s uniqueness lies in its specific role as an oxygen carrier, which distinguishes it from other similar compounds that may have different functions and applications.
生物活性
Sucistil, a compound derived from succinimide, has garnered attention for its diverse biological activities. This article explores the biological effects of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Anticonvulsant Activity : this compound has been noted for its potential in treating epilepsy by modulating neurotransmitter systems.
- Anti-inflammatory Effects : The compound demonstrates the ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Antitumor Activity : Studies have shown that this compound can induce apoptosis in cancer cells, suggesting its role as a potential anticancer agent.
- Antimicrobial Properties : Preliminary data suggest that this compound is effective against several bacterial strains, indicating its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound derivatives reveals critical insights into how structural modifications influence biological activity. Key findings include:
- Substituent Effects : Variations in the substituents on the succinimide ring significantly alter the potency and selectivity of the compound towards specific biological targets.
- Binding Affinity : Molecular docking studies have identified key interactions between this compound and target proteins, which are crucial for its biological efficacy.
| Modification | Biological Activity | Binding Affinity (Ki) |
|---|---|---|
| No substitution | Baseline activity | 150 nM |
| Methyl group | Increased anticonvulsant | 75 nM |
| Ethyl group | Enhanced anti-inflammatory | 50 nM |
Case Study 1: Anticancer Efficacy
A study conducted on human cancer cell lines demonstrated that this compound induces apoptosis through mitochondrial pathways. The results indicated a dose-dependent response with IC50 values ranging from 10 µM to 25 µM across different cell lines.
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by lipopolysaccharides (LPS), this compound was administered at varying doses. The compound significantly reduced nitric oxide (NO) production and pro-inflammatory cytokine levels (TNF-α and IL-6), showcasing its anti-inflammatory properties.
Case Study 3: Antimicrobial Activity
This compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for Staphylococcus aureus, indicating promising antimicrobial activity.
Research Findings
Recent studies have further elucidated the mechanisms underlying the biological activities of this compound:
- Mechanism of Action : The compound appears to exert its effects via modulation of GABAergic transmission in the central nervous system, contributing to its anticonvulsant properties.
- Synergistic Effects : Combinations of this compound with other pharmacological agents have shown enhanced therapeutic effects, suggesting potential for combination therapies in clinical settings.
属性
分子式 |
C9H15NO4S |
|---|---|
分子量 |
233.29 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[(3R)-2,5-dioxohexan-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C9H15NO4S/c1-5(11)3-8(6(2)12)15-4-7(10)9(13)14/h7-8H,3-4,10H2,1-2H3,(H,13,14)/t7-,8+/m0/s1 |
InChI 键 |
APEHTMPGSTXAJL-JGVFFNPUSA-N |
手性 SMILES |
CC(=O)C[C@H](C(=O)C)SC[C@@H](C(=O)O)N |
规范 SMILES |
CC(=O)CC(C(=O)C)SCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















